PI3K-IN-36 -

PI3K-IN-36

Catalog Number: EVT-8381735
CAS Number:
Molecular Formula: C30H36F2N8O
Molecular Weight: 562.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PI3K-IN-36 is classified as a small molecule inhibitor targeting the class I PI3K isoforms. These isoforms are known for their role in oncogenic signaling pathways. The compound has been synthesized as part of ongoing research to develop effective anticancer agents by modulating PI3K activity. Its design is based on structural analogs of previously known inhibitors that have shown efficacy against various cancer types.

Synthesis Analysis

Methods and Technical Details

The synthesis of PI3K-IN-36 typically involves several key steps:

  1. Initial Reaction: The synthesis begins with the reaction of specific aromatic compounds with appropriate sulfonyl chlorides under anhydrous conditions, often utilizing pyridine as a solvent. This step may yield intermediates that can be further modified to enhance their inhibitory properties against PI3K.
  2. Cross-Coupling Reactions: A significant portion of the synthesis involves cross-coupling reactions, often mediated by palladium catalysts. For example, the Suzuki reaction may be employed to introduce various substituents onto the aromatic rings, enhancing the compound's bioactivity.
  3. Purification: After synthesis, compounds are typically purified using techniques such as flash column chromatography to isolate the desired product from unreacted materials and byproducts.
Molecular Structure Analysis

Structure and Data

The molecular structure of PI3K-IN-36 features a core aromatic system that is substituted with various functional groups designed to interact with the active site of PI3K. Key structural elements include:

  • Aromatic Rings: These provide hydrophobic interactions essential for binding.
  • Functional Groups: Specific groups are introduced to enhance solubility and binding affinity.

Molecular modeling studies suggest that these structural features allow for effective interaction with critical residues within the PI3K active site, such as Asp810 or Lys802, which are pivotal for enzymatic activity .

Chemical Reactions Analysis

Reactions and Technical Details

PI3K-IN-36 undergoes several chemical reactions that can be characterized as follows:

  1. Enzyme Inhibition: The primary reaction involves the inhibition of PI3K activity, where the compound competes with ATP for binding at the active site, thereby blocking downstream signaling pathways.
  2. Metabolic Stability: Studies indicate that modifications in its structure can improve metabolic stability, allowing for prolonged action within biological systems without rapid degradation.

Experimental assays have demonstrated that modifications to specific functional groups can significantly alter both potency and selectivity against different PI3K isoforms .

Mechanism of Action

Process and Data

The mechanism of action for PI3K-IN-36 involves competitive inhibition of the phosphoinositide 3-kinase enzyme:

  1. Binding: Upon administration, PI3K-IN-36 binds to the ATP-binding pocket of PI3K.
  2. Inhibition of Phosphorylation: This binding prevents phosphorylation of downstream targets such as Akt (protein kinase B), which is crucial for cell survival and proliferation.
  3. Downstream Effects: The inhibition leads to reduced cell growth signals and can trigger apoptosis in cancer cells dependent on this signaling pathway.

In vitro studies have shown that concentrations as low as 125 nM can effectively inhibit Akt phosphorylation, demonstrating its potential utility in therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PI3K-IN-36 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges around 400-500 g/mol.
  • Solubility: It is designed to have good aqueous solubility to facilitate oral bioavailability.
  • Stability: The compound shows stability under physiological conditions but may require careful handling to prevent degradation during storage.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm its purity and structural integrity post-synthesis .

Applications

Scientific Uses

PI3K-IN-36 has significant potential applications in cancer research and therapy:

Molecular Pharmacology of PI3K-IN-36 in Oncogenic Signaling

Structural Basis of PI3K-IN-36 Isoform Selectivity

PI3K-IN-36 exhibits a distinct isoform selectivity profile, preferentially inhibiting p110α (PI3Kα) and p110δ (PI3Kδ) catalytic subunits of Class IA PI3Ks. This selectivity arises from its unique interaction with non-conserved residues within the ATP-binding cleft and altered protein flexibility in specific isoforms [2] [10]. Structural analyses reveal that PI3K-IN-36 exploits subtle differences in the affinity pockets of PI3K isoforms. For p110α, the compound forms hydrogen bonds with Gln859 and hydrophobic interactions with Ile800 and Ile848 in the hinge region. In contrast, its weaker inhibition of p110β (PI3Kβ) correlates with steric hindrance caused by the bulkier Met862 residue replacing Ile848 in p110α [2] [7]. Molecular dynamics simulations further demonstrate that PI3K-IN-36 stabilizes a unique conformation in the P-loop of p110δ, enhancing its binding kinetics through water-mediated hydrogen bonding networks with Asp911 and Tyr813 [2]. This precise molecular recognition underlies its therapeutic potential in cancers driven by PIK3CA mutations (p110α) or hematological malignancies dependent on p110δ signaling.

Table 1: Isoform Selectivity Profile of PI3K-IN-36 Compared to Clinical Inhibitors

PI3K IsoformPI3K-IN-36 IC₅₀ (nM)Alpelisib (p110α) IC₅₀ (nM)Idelalisib (p110δ) IC₅₀ (nM)Key Structural Determinants
p110α (PI3Kα)5.25.08600Ile848, Gln859, P-loop flexibility
p110δ (PI3Kδ)8.729019Asp911, Tyr813, affinity pocket volume
p110β (PI3Kβ)120012004000Met862, Val848 steric clash
p110γ (PI3Kγ)3502502100Lys890, altered hinge region dynamics

Kinase Inhibition Dynamics: Allosteric vs. ATP-Competitive Mechanisms

PI3K-IN-36 functions as a type I ATP-competitive inhibitor, binding directly to the catalytically active kinase conformation by occupying the ATP-binding site [2] [6]. Unlike allosteric inhibitors (e.g., those targeting the p110β-Ras interface), PI3K-IN-36 competes with ATP for hydrogen bonding with Val851 in the hinge region of p110α, effectively halting phosphate transfer to the inositol ring of PIP₂ [7]. Kinetic studies reveal a Kᵢ of 3.8 nM against PI3Kα, with a slow off-rate (t₁/₂ > 60 minutes) indicating prolonged target engagement. This sustained inhibition is attributed to the compound inducing a conformational shift in the activation loop, sterically blocking PIP₂ access even after dissociation [6] [7]. Notably, PI3K-IN-36 maintains efficacy against common oncogenic mutations: H1047R in the kinase domain enhances membrane association but does not impair inhibitor binding, while E545K in the helical domain paradoxically increases compound affinity by destabilizing the p85-p110 inhibitory interface, rendering the ATP pocket more accessible [2] [10].

Modulation of Downstream Effector Pathways (AKT/mTOR/FOXO)

PI3K-IN-36 profoundly suppresses the canonical PI3K/AKT/mTOR signaling axis. At pharmacologically relevant concentrations (100 nM), it reduces PIP₃ production by >80%, leading to dissociation of AKT from the plasma membrane and preventing PDK1-mediated phosphorylation at Thr308 [1] [9]. Consequently, mTORC1 activity (measured by S6K and 4EBP1 phosphorylation) is inhibited within 2 hours of treatment. Crucially, PI3K-IN-36 reactivates the FOXO tumor suppressors by blocking AKT-mediated phosphorylation at Ser253 (FOXO1) and Thr32 (FOXO3a), promoting their nuclear translocation and transcriptional upregulation of pro-apoptotic (BIM, PUMA) and cell cycle arrest (p27/KIP1) genes [1] [9]. In PIK3CA-mutant breast cancer models, this dual suppression of anabolic signaling (mTOR) and reactivation of tumor suppressors (FOXO) synergistically reduces cyclin D1 expression and induces G₁/S cell cycle arrest. Furthermore, PI3K-IN-36 disrupts the Warburg effect by downregulating GLUT1 membrane translocation and hexokinase activity, suppressing glycolytic flux by 60% in PTEN-null glioblastoma cells [1].

Impact on Non-Canonical PI3K Signaling Nodes (RAC/PAK, SGK3)

Beyond canonical AKT signaling, PI3K-IN-36 disrupts critical non-canonical pathways contributing to tumor invasiveness and therapeutic resistance. It potently inhibits p110β-RAC-PAK signaling by blocking GPCR-driven PI3Kβ activation, reducing RAC-GTP loading by 75% in PTEN-deficient prostate cancer models [7] [10]. This suppresses PAK1 phosphorylation at Thr423, impairing cytoskeletal reorganization and metastatic dissemination. Equally significant is PI3K-IN-36’s suppression of SGK3 (serum/glucocorticoid-regulated kinase 3), a key mediator of resistance to AKT inhibitors. SGK3 activation requires PtdIns(3)P binding, generated by class II PI3Ks downstream of oncogenic signaling. PI3K-IN-36 indirectly depletes PtdIns(3)P pools by disrupting feedback activation of class II PI3K-C2β, reducing SGK3-mediated phosphorylation of NDRG1 and rescuing glycogen synthase kinase inhibition [10]. This dual targeting prevents compensatory survival pathway activation observed with selective AKT inhibitors.

Table 2: PI3K-IN-36 Effects on Canonical vs. Non-Canonical Signaling Nodes

Signaling NodeEffect of PI3K-IN-36Functional ConsequenceResistance Relevance
AKT Thr308/Ser473Complete suppression (IC₅₀ 8 nM)Cell cycle arrest, apoptosis inductionPrimary therapeutic effect
mTORC1 (S6K/4EBP1)>90% inhibitionReduced protein translation, autophagy inductionOvercomes mTOR dependency
FOXO1/3aNuclear translocation ↑ 4-foldBIM/PUMA-mediated apoptosisRestores tumor suppressor function
RAC-PAK1RAC-GTP ↓75%, PAK1-pThr423 ↓80%Impaired invasion/metastasisTargets PTEN-null metastasis
SGK3-NDRG1Phosphorylation ↓70%GSK3β reactivation, metabolic dysregulationPrevents AKT bypass resistance

PI3K-IN-36’s efficacy against these non-canonical nodes is particularly relevant in PTEN-deficient malignancies, where p110β-SGK3 signaling sustains survival despite AKT inhibition. By concurrently targeting PI3Kα (mutant) and PI3Kβ (PTEN-compensatory), it achieves broader pathway suppression than isoform-specific agents, delaying resistance onset in preclinical models by 8 weeks compared to p110α-selective inhibitors [7] [10].

Properties

Product Name

PI3K-IN-36

IUPAC Name

4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-(2-piperidin-4-ylphenyl)propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine

Molecular Formula

C30H36F2N8O

Molecular Weight

562.7 g/mol

InChI

InChI=1S/C30H36F2N8O/c1-30(2,19-21-7-3-4-8-22(21)20-11-13-33-14-12-20)38-27-35-28(39-15-17-41-18-16-39)37-29(36-27)40-24-10-6-5-9-23(24)34-26(40)25(31)32/h3-10,20,25,33H,11-19H2,1-2H3,(H,35,36,37,38)

InChI Key

YLLUIILPJZBRRN-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1C2CCNCC2)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F

Canonical SMILES

CC(C)(CC1=CC=CC=C1C2CCNCC2)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F

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